
6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Vue d'ensemble
Description
6-(3-Chlorophenyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H9ClN4 and a molecular weight of 220.66 . It is a pyrimidine derivative, which is a class of compounds that contain a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 .
Synthesis Analysis
The synthesis of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine involves several steps, including the reaction of 2-chloro-6-methylpyrimidine with 3-aminophenylboronic acid in the presence of a palladium catalyst. More detailed synthesis methods and conditions can be found in related peer-reviewed papers .Molecular Structure Analysis
The molecular structure of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine consists of a pyrimidine ring attached to a 3-chlorophenyl group . The InChI code for this compound is 1S/C10H9ClN4/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) .Applications De Recherche Scientifique
Anticancer Activity
6-(3-Chlorophenyl)pyrimidine-2,4-diamine: has shown promising activity against several types of cancer cells. It has been tested in experimental models, including cell culture assays and animal models. The compound’s potential to inhibit various cancer targets, such as tyrosine kinase and cyclin-dependent kinase, makes it a valuable candidate for developing new anticancer therapies .
Antiviral Properties
Pyrimidine derivatives, including 6-(3-Chlorophenyl)pyrimidine-2,4-diamine , have been recognized for their antiviral activities. They can serve as a scaffold for designing drugs targeting various viral infections .
CNS Depressive Effects
Studies indicate that compounds like 6-(3-Chlorophenyl)pyrimidine-2,4-diamine possess CNS depressive properties, which could be harnessed for therapeutic applications in conditions characterized by excessive neuronal activity .
Anticonvulsant Potential
The anticonvulsant activity of pyrimidine derivatives makes 6-(3-Chlorophenyl)pyrimidine-2,4-diamine a compound of interest for epilepsy research and drug development .
Analgesic Uses
Due to its analgesic properties, this compound could be explored for pain management solutions, offering an alternative to traditional painkillers with different side effect profiles .
Antidepressant Effects
Lastly, the antidepressant potential of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine is another area of interest. Its impact on neurotransmitter systems could lead to new treatments for depression .
Orientations Futures
Propriétés
IUPAC Name |
6-(3-chlorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHOEPQKNFPIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)pyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



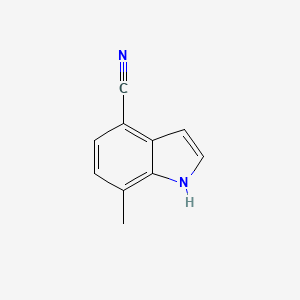

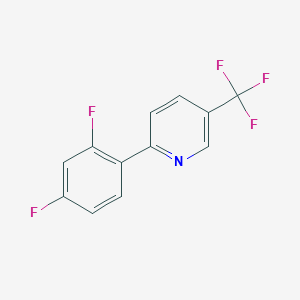
![(Prop-2-yn-1-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1464633.png)

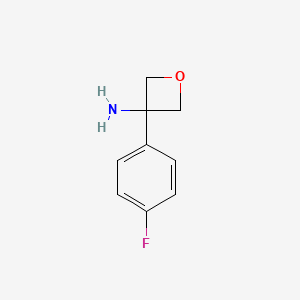
![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)
![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)
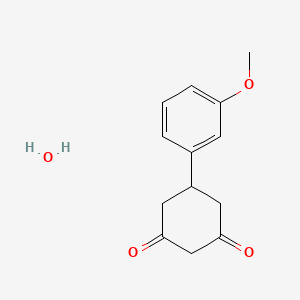


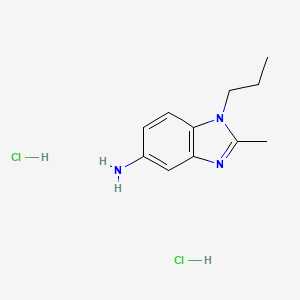
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)
